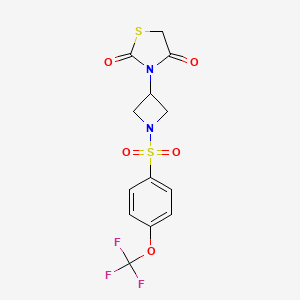

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing the trifluoromethoxy group, such as “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, has been reported in the literature . For example, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Molecular Structure Analysis

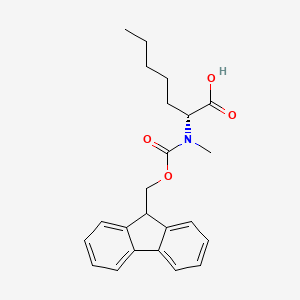

The molecular structure of “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” includes a thiazolidin-2,4-dione (TZD) scaffold . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis

Compounds containing the trifluoromethoxy group, such as “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione”, have been found to exhibit interesting chemical reactions . For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were found to display various colors from reduced to oxidized states when synthesized electrochemically .Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Agents

One of the key applications of thiazolidine-2,4-diones, similar in structure to 3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione, is as antihyperglycemic agents. These compounds have shown effectiveness in lowering glucose and insulin levels in mouse models of obesity and insulin resistance. Particularly, compounds from this series demonstrated significant antihyperglycemic activity in a sucrose-loaded rat model, highlighting their potential in diabetes management (Jawale et al., 2012).

Antimicrobial Activity

Thiazolidine-2,4-diones have also been synthesized with variations, exhibiting notable antimicrobial properties. Some compounds in this category demonstrated potent activity against gram-positive bacteria, though their effectiveness against gram-negative bacteria was less pronounced. Their potential as antimicrobial agents is significant, particularly in the context of increasing antibiotic resistance (Prakash et al., 2011).

Anti-Cancer Agents

Another important application of thiazolidine-2,4-dione derivatives includes their role as potential anti-cancer agents. These compounds have been evaluated against various cancer cell lines, showing significant cytotoxic activity. Their structure-activity relationship indicates that specific substitutions on the phenyl ring can enhance their anti-cancer efficacy, making them valuable in the development of new cancer therapeutics (Asati & Bharti, 2018).

Enzyme Inhibition

Thiazolidine-2,4-diones are also explored for their ability to inhibit specific enzymes. For instance, they have been studied for their potential to selectively inhibit human heart chymase, an enzyme involved in cardiovascular diseases. The structure-activity relationship studies indicate that specific substitutions on these compounds can enhance their selectivity and potency, making them valuable for therapeutic applications in cardiovascular health (Niwata et al., 1997).

Zukünftige Richtungen

The future directions for research on “3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, trifluoromethoxy-containing (1,3,4-oxadiazol-2-yl)benzamides have shown potent antibacterial activities against MRSA , suggesting potential for development as new antibacterial agents.

Wirkmechanismus

Target of Action

Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity .

Mode of Action

Thiazolidine motifs, which this compound contains, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They are used as vehicles in the synthesis of valuable organic combinations .

Biochemical Pathways

Thiazolidine derivatives have been known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives have been known to exhibit diverse therapeutic and pharmaceutical activity .

Action Environment

The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .

Eigenschaften

IUPAC Name |

3-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O5S2/c14-13(15,16)23-9-1-3-10(4-2-9)25(21,22)17-5-8(6-17)18-11(19)7-24-12(18)20/h1-4,8H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIWJTXBTGEXSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CSC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2392720.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2392721.png)

![1-{1-[(4-Fluorophenyl)methanesulfonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2392723.png)

![4-(4-fluorobenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2392725.png)

![Ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-methylbenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2392732.png)

![3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2392734.png)

![4-chloro-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2392735.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopentylmethanone](/img/structure/B2392737.png)

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)